molecular formula C9H6ClF3N2O3 B7852954 methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate

methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate

Cat. No.: B7852954
M. Wt: 282.60 g/mol
InChI Key: XUPNLVIURBIAIE-VIZOYTHASA-N
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Description

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate (CAS 379255-51-3) is a synthetic organic compound characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This compound is structurally related to several fungicides and intermediates, such as fluopyram and its metabolites, but distinct in its ester and hydroxyimino functional groups .

Properties

IUPAC Name

methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-18-8(16)7(15-17)6-5(10)2-4(3-14-6)9(11,12)13/h2-3,17H,1H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNLVIURBIAIE-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/O)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and methyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Key Functional Groups Applications/Toxicity References
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate 379255-51-3 Hydroxyimino, methyl ester Likely intermediate/metabolite; toxicity not explicitly reported
Fluopyram 658066-35-4 Benzamide, trifluoromethyl groups Broad-spectrum fungicide; induces thyroid carcinogenesis in rodents
N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide Not specified Olefin isomers, benzamide Metabolites of fluopyram; included in toxicological residue definitions
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 885949-63-3 Methyl acetate Structural analog; potential synthetic intermediate

Key Observations:

Fluopyram: Unlike the target compound, fluopyram contains a benzamide group instead of a hydroxyiminoacetate ester. This difference underpins its classification as a succinate dehydrogenase inhibitor (SDHI) fungicide, widely used in crops like cucumbers and tomatoes .

E/Z Olefin Isomers : These metabolites of fluopyram retain the pyridinyl core but feature ethenyl linkages instead of ester groups. Their inclusion in residue definitions highlights their relevance in risk assessment, though their toxicity is considered less significant than the parent compound .

Methyl/Ethyl Acetate Derivatives: Compounds such as methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3) share the pyridinyl-acetate backbone but lack the hydroxyimino group. These are likely intermediates in synthetic pathways rather than bioactive agents .

Metabolic and Environmental Behavior

  • Degradation Pathways: Fluopyram undergoes metabolic degradation to yield compounds like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA), which lack the hydroxyiminoacetate group .
  • Residue Definitions: Regulatory bodies (e.g., FAO/WHO) include fluopyram’s metabolites in residue definitions due to their detectability in crops and soils.

Toxicity and Regulatory Status

  • Fluopyram: Classified as a thyroid carcinogen (CLH classification: A), it is subject to strict residue limits in food products .
  • Target Compound: No explicit toxicity data are available in the provided evidence.

Biological Activity

Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate is a synthetic compound with significant biological activity. Its unique structure, characterized by the presence of a pyridine ring and various functional groups, suggests potential applications in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C10H6ClF3N2O3C_{10}H_6ClF_3N_2O_3, and it features several key functional groups that contribute to its biological properties:

  • Pyridine Ring : Enhances lipophilicity and potential enzyme interactions.
  • Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetic profiles.
  • Hydroxyimino Group : May influence reactivity with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including enzyme modulation, antimicrobial effects, and potential anti-cancer properties.

Enzyme Modulation

Research has shown that this compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance:

  • Inhibition of Enzyme Activity : It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Impact on Metabolic Pathways : The compound may alter metabolic pathways by affecting enzyme kinetics, leading to changes in substrate availability.

Antimicrobial Properties

Studies have reported that this compound demonstrates antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLDisruption of membrane integrity
Candida albicans64 µg/mLInhibition of ergosterol synthesis

Case Studies

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound in vitro. The findings indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies :
    Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The results demonstrated that it acts as a competitive inhibitor, which could lead to significant drug-drug interactions if used concurrently with other medications metabolized by these enzymes.

Research Findings

Recent studies have highlighted several important aspects of the biological activity of this compound:

  • Pharmacokinetics : The trifluoromethyl group contributes to enhanced lipophilicity, improving absorption and bioavailability.
  • Toxicological Profile : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.

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